![molecular formula C13H19N3O4S B2622627 1-{4-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]-1,4-diazepan-1-yl}prop-2-en-1-one CAS No. 2094265-57-1](/img/structure/B2622627.png)
1-{4-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]-1,4-diazepan-1-yl}prop-2-en-1-one
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Overview
Description
Synthesis Analysis
The synthesis of this compound could involve the reaction of two biologically active compounds, such as isoxazole and cytisine . It has been demonstrated that the reaction led to the single-stage method under very mild conditions to obtain some 4-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]amides .Molecular Structure Analysis
The structure of this compound has been examined using 1H and 13C NMR and two-dimensional NMR spectroscopy of COSY (1H-1H), HMQC (1H-13C) and HMBC (1H-13C) . As a result, the homo- and heteronuclear spin-spin couplings should be established . The X-ray diffraction analysis has determined the spatial structure of a new derivative based on the cytisine alkaloid .Chemical Reactions Analysis
The utility of oxazole as intermediates for the synthesis of new chemical entities in medicinal chemistry have been increased in the past few years . Oxazole is an important heterocyclic nucleus having a wide spectrum of biological activities .properties
IUPAC Name |
1-[4-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-1,4-diazepan-1-yl]prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O4S/c1-4-12(17)15-6-5-7-16(9-8-15)21(18,19)13-10(2)14-20-11(13)3/h4H,1,5-9H2,2-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGSGVKNEFHKOTB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)N2CCCN(CC2)C(=O)C=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-{4-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]-1,4-diazepan-1-yl}prop-2-en-1-one |
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